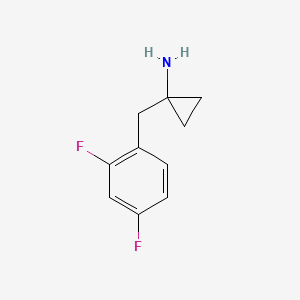
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylcyclohexylboronic acid with appropriate reagents under controlled conditions. One common method is the Mitsunobu reaction , where the boronic acid is reacted with a suitable alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the borolane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise addition of reagents and control of reaction parameters is common to achieve high yields and purity.
化学反应分析
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: : Substitution reactions at the boronic acid group can lead to the formation of various boronic esters and borates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: : Various alcohols and amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols.
Borates: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced through reduction reactions.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : Employed in the labeling of biomolecules for imaging and detection purposes.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The compound exerts its effects through the formation of boronic esters and borates, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, making it useful in molecular recognition and sensing applications.
相似化合物的比较
4,4,5,5-Tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane: is similar to other boronic acid derivatives, such as phenylboronic acid and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). its unique structure and reactivity profile set it apart, making it particularly useful in specific applications.
List of Similar Compounds
Phenylboronic Acid
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)
Boronic Esters
Borates
属性
分子式 |
C13H25BO2 |
|---|---|
分子量 |
224.15 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4-methylcyclohexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3 |
InChI 键 |
DUHLPAOEZODUSL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)



![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)








![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
